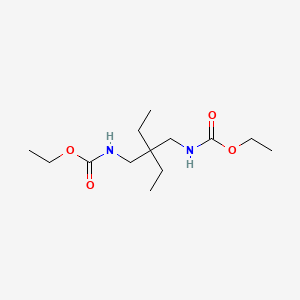
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester is a chemical compound with the formula C_13H_26N_2O_4 It is an ester derivative of carbamic acid, which is known for its applications in various chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester typically involves the reaction of diethylamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal oxide, which facilitates the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact of the process.
化学反应分析
Types of Reactions
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products Formed
Oxidation: Formation of diethyl carbonate and nitrogen oxides.
Reduction: Formation of diethylamine and alcohols.
Substitution: Formation of substituted carbamates and halides.
科学研究应用
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
作用机制
The mechanism of action of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the ester functional group, which can undergo hydrolysis to release the active carbamate moiety. The pathways involved include the inhibition of acetylcholinesterase and other carbamate-sensitive enzymes.
相似化合物的比较
Similar Compounds
Diethyl carbonate: An ester of carbonic acid and ethanol, used as a solvent and fuel additive.
Ethyl carbamate: An ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a fermentation byproduct.
Methyl carbamate: Another ester of carbamic acid, used in the production of pesticides and as a chemical intermediate.
Uniqueness
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
CAS 编号 |
63884-61-7 |
|---|---|
分子式 |
C13H26N2O4 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
ethyl N-[2-[(ethoxycarbonylamino)methyl]-2-ethylbutyl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-13(6-2,9-14-11(16)18-7-3)10-15-12(17)19-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI 键 |
JOFVJGBNXDXSEO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CNC(=O)OCC)CNC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















